molecular formula C14H16N2O2 B1625934 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile CAS No. 79421-39-9

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile

Cat. No. B1625934
CAS RN: 79421-39-9
M. Wt: 244.29 g/mol
InChI Key: FGMYNGSWRAOYSV-UHFFFAOYSA-N
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Description

“4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile” is a complex organic compound. The core structure of this compound is 1,4-Dioxa-8-azaspiro[4.5]decane . This structure is a spirocyclic compound, meaning it has two rings that share a single atom .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane involves condensation reactions . For instance, Schiff base compounds are synthesized by the condensation reactions of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- and 2-hydroxy-5-methoxy-benzaldehydes and reduced with NaBH .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C₇H₁₃NO₂ . The structure contains a spirocyclic ring system, with an oxygen atom and a nitrogen atom incorporated into the ring .


Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of various other compounds . For example, it was used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm³, and a molar mass of 143.19 g/mol . The compound is also characterized by a refractive index of 1.4809 to 1.4829 (20°C, 589 nm) .

Scientific Research Applications

Antitubercular Drug Research

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile shows potential as an antitubercular drug candidate. A study on a structurally related compound, BTZ043, demonstrated its promise in treating tuberculosis. This compound, with a similar structure, has shown effectiveness against Mycobacterium tuberculosis in clinical isolates from European hospitals (Pasca et al., 2010).

Antiviral Activity

Compounds with a structure related to 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile have been found to inhibit human coronavirus and influenza virus replication, indicating its potential for antiviral drug development (Apaydın et al., 2019).

Nonlinear Optical Material

A derivative, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been identified as a new organic material for nonlinear optical devices, which can be applied in frequency doublers for laser diodes in the blue region (Kagawa et al., 1994).

Synthetic Chemistry

The compound is used as an intermediate in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis and characterization are crucial for these applications (Zhang Feng-bao, 2006).

Water Treatment

A derivative of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile was used in water treatment, specifically for the removal of carcinogenic azo dyes and aromatic amines. Its efficiency in removing these harmful substances from water has been demonstrated (Akceylan et al., 2009).

Safety and Hazards

This compound is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-12-1-3-13(4-2-12)16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMYNGSWRAOYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507894
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile

CAS RN

79421-39-9
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 10 g (0.0825 mol) p-fluorobenzonitrile, 47 g (0.3282 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 17 g (0.123 mol) of K2CO3, and 100 ml of acetonitrile is stirred at 90°-100° C. for three days. The reaction mixture is allowed to cool to ambient temperature, diluted with water and extracted with methylene chloride. The combined extracts are washed with brine, dried over Na2SO4, and concentrated in vacuo to give a pasty solid. Trituration with ether furnishes 13.4 g (67%) of title compound: IR (KBr) 2210 and 1600 cm-1 ; NMR (CDCl3) δ 7.48 (d, 2H), 6.88 (d, 2H), 4.0 (s, 4H), 3.58-3.40 (m, 4H), and 1.90-1.70 (m, 4H).
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67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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